molecular formula C22H25N5O3S B3294327 2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-32-8

2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3294327
CAS No.: 886915-32-8
M. Wt: 439.5 g/mol
InChI Key: TZFYCADMXJJVKB-UHFFFAOYSA-N
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Description

2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique thiazolo[3,2-b][1,2,4]triazol-6-ol core structure, which is substituted with a furan ring and a 4-(4-methoxyphenyl)piperazine moiety . The integration of these distinct pharmacophores into a single structure contributes to the compound's potential for diverse biological interactions. With a molecular formula of C23H25N5O4S and a molecular weight of 467.54 g/mol , it is made available to the research community for screening and investigation purposes. The compound is offered with a purity of 90% or higher and is supplied in quantities ranging from 1 mg to 50 mg to support various research scales . Its structural characteristics, particularly the piperazine unit, suggest potential for interaction with biological targets such as receptors or enzymes, making it a valuable candidate for developing new therapeutic applications . This product is intended for non-human research use only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-ethyl-5-[furan-2-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-18-23-22-27(24-18)21(28)20(31-22)19(17-5-4-14-30-17)26-12-10-25(11-13-26)15-6-8-16(29-2)9-7-15/h4-9,14,19,28H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFYCADMXJJVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H29N5O2SC_{25}H_{29}N_{5}O_{2}S, with a molecular weight of 463.6 g/mol. Its structure includes a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H29N5O2S
Molecular Weight463.6 g/mol
CAS Number898368-34-8

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazolo-triazole framework is particularly noted for its ability to inhibit bacterial growth and has shown efficacy against various strains of bacteria and fungi.

Anticancer Properties

Research has suggested that derivatives of thiazole and triazole compounds possess anticancer properties. The compound's interaction with specific cellular pathways involved in cancer proliferation and apoptosis has been documented in several studies. For instance, it is believed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways.

Neuropharmacological Effects

The presence of the piperazine moiety in this compound suggests potential neuropharmacological effects. Similar compounds have been studied for their anxiolytic and antidepressant activities. The mechanism may involve modulation of serotonin receptors, which are critical targets for many psychotropic medications.

Case Studies

  • Antimicrobial Evaluation : A study conducted on structurally similar thiazole derivatives demonstrated a significant reduction in bacterial load in vitro, suggesting that the compound may exhibit similar properties.
  • Anticancer Activity : In vitro studies on related compounds showed IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Neuropharmacological Assessment : Animal models treated with similar piperazine derivatives exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating potential use in treating anxiety disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing mood and behavior.
  • Oxidative Stress Reduction : Some derivatives have shown antioxidant properties, which can protect against cellular damage in various diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The target compound shares structural similarities with derivatives reported in –5. Key distinctions lie in substituents and their electronic effects:

Compound Core Structure Key Substituents Electronic Effects
Target Compound Thiazolo-triazolol 4-Methoxyphenylpiperazine, hydroxyl Electron-donating (methoxy), polar (OH)
Compound Thiazolo-triazolol 3-Fluorophenyl, furan-2-carbonyl Electron-withdrawing (fluoro), polar (CO)
Compound Triazolo-thiadiazole 4-Methoxyphenylpyrazole Electron-donating (methoxy)
Compound Triazolo-thiadiazole 2-Methylpropylphenyl Steric hindrance (bulky alkyl)

The hydroxyl group may increase solubility but reduce metabolic stability relative to non-polar substituents like methylpropyl in .

Physicochemical and Crystallographic Properties

Key physicochemical comparisons:

Compound Melting Point (°C) Solubility Crystallographic Features
Target Compound Not reported Moderate (hydroxyl) Flexible piperazine; planar triazole core
Compound Not reported Low (carbonyl group) Rigid furan-carbonyl linkage
Compound 369–371 Moderate (pyrazole) Planar triazolo-thiadiazole system
Compound 369–371 Low (bulky substituents) Dihedral angle: 74.34° (aromatic ring)

The hydroxyl group in the target compound likely lowers its melting point compared to ’s high-melting derivatives . Crystallographic data from and highlight the role of planarity in triazole-thiadiazole cores for molecular packing, while the piperazine in the target compound introduces conformational flexibility .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield RangePurityReference
Core formationα-Haloketone, thiourea, ethanol, reflux60–70%90–95%
Piperazine couplingPiperazine derivative, DMF, 70°C, 12 hrs50–65%85–90%
Final purificationMethanol recrystallization≥95%

Which spectroscopic techniques are most effective for structural confirmation?

Level: Basic
Answer:
Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the furan (δ 6.3–7.5 ppm), piperazine (δ 2.5–3.5 ppm), and triazole-thiazole core (δ 8.0–8.5 ppm) .
    • ¹³C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 419.5 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Detects hydroxyl (3200–3500 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) in the triazole ring .

How can researchers resolve discrepancies in reported biological activity data across studies?

Level: Advanced
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Structural analogs: Subtle changes in substituents (e.g., fluorophenyl vs. methoxyphenyl) alter target affinity .
  • Solubility issues: Poor aqueous solubility may reduce apparent activity; use DMSO/cosolvents with controlled concentrations (<1% v/v) .

Methodological Recommendations:

  • Standardize assays using validated protocols (e.g., NIH/ATP-based cytotoxicity).
  • Compare activity against structurally characterized analogs (e.g., piperazine derivatives in ).

What computational strategies predict interactions with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model binding to targets like 14-α-demethylase (PDB: 3LD6) or GPCRs. Focus on piperazine and triazole moieties for hydrogen bonding .
  • QSAR Models: Correlate substituent electronegativity (e.g., fluorine on phenyl) with anticancer activity (R² > 0.85 in ).
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates .

How can solubility be improved for in vitro assays without compromising stability?

Level: Basic
Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperazine or furan rings .
  • Cosolvent Systems: Use PEG-400 or cyclodextrins to enhance solubility while maintaining <1% organic solvent .
  • Salt Formation: Convert the hydroxyl group to a sodium or phosphate salt for aqueous compatibility .

How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Level: Advanced
Answer:

  • Variable Substituents: Synthesize analogs with modified piperazine (e.g., ethyl vs. benzyl) or furan (e.g., methyl vs. halogen) groups .
  • Activity Profiling: Test against a panel of targets (e.g., kinases, antimicrobial assays) to identify selectivity trends .
  • Data Analysis: Use multivariate statistics (PCA, clustering) to link structural features (logP, polar surface area) to bioactivity .

Q. Table 2: Example SAR Findings for Analogs

Substituent ModificationBiological Activity ChangeReference
4-Methoxyphenyl → 4-Fluorophenyl↑ Antifungal activity (IC₅₀: 2.1 → 0.8 µM)
Ethylpiperazine → Benzylpiperazine↓ Solubility, ↑ Cytotoxicity (HeLa)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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